Welcome to the BenchChem Online Store!
molecular formula BaH3O4P B080940 Barium phosphate CAS No. 13847-18-2

Barium phosphate

Cat. No. B080940
M. Wt: 235.32 g/mol
InChI Key: OCAYIKGFPQXMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04967016

Procedure details

Barium phosphate was prepared by the following procedure. Barium hydroxide (31.23 grams of Ba(OH)2 8H2O, 0.099 moles) was dissolved in 500 grams of deionized water and added to a 1 liter reaction flask fitted with a magnetic stirring bar, reflux condensor and dropping funnel. The hazy solution was heated to 68° C., and treated dropwise over a 30 minute period with a solution of 7.61 grams of 85%w phosphoric acid (0.066 moles of acid) in 50 grams of deionized water. The resulting milky white mixture was heated further at 80° C. for an additional two hours, then cooled to 25° C. and filtered using a medium porosity glass filter. The white filter cake was washed several times with deionized water until the wash was approximately neutral pH. The solid was dried under vacuum (80mm Hg) at 80° C. for 24 hours. Analysis of the product showed 63 %w Ba and 8.9 %w P (theoretical for Ba3 (PO4)2 is 68.4% Ba and 10.3 %w P), with the remainder presumably water.
Quantity
31.23 g
Type
reactant
Reaction Step One
Name
Quantity
500 g
Type
solvent
Reaction Step One
Quantity
7.61 g
Type
reactant
Reaction Step Two
Name
Quantity
50 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Ba+2:2].[OH-].[P:4](=[O:8])([OH:7])([OH:6])[OH:5]>O>[P:4]([O-:8])([O-:7])([O-:6])=[O:5].[Ba+2:2].[P:4]([O-:8])([O-:7])([O-:6])=[O:5].[Ba+2:2].[Ba+2:2] |f:0.1.2,5.6.7.8.9|

Inputs

Step One
Name
Quantity
31.23 g
Type
reactant
Smiles
[OH-].[Ba+2].[OH-]
Name
Quantity
500 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
7.61 g
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
50 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
68 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to a 1 liter reaction flask
CUSTOM
Type
CUSTOM
Details
fitted with a magnetic stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
reflux condensor
TEMPERATURE
Type
TEMPERATURE
Details
The resulting milky white mixture was heated further at 80° C. for an additional two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C.
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
The white filter cake was washed several times with deionized water until the wash
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum (80mm Hg) at 80° C. for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Ba+2].P(=O)([O-])([O-])[O-].[Ba+2].[Ba+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.